molecular formula C21H23BrN2O5 B247887 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone

Cat. No.: B247887
M. Wt: 463.3 g/mol
InChI Key: HKOAHZRTFYZRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a bromophenoxy group and a dimethoxybenzoyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent under basic conditions to form the bromophenoxy intermediate.

    Synthesis of the Dimethoxybenzoyl Piperazine: This step involves the acylation of piperazine with 2,3-dimethoxybenzoyl chloride in the presence of a base to form the dimethoxybenzoyl piperazine intermediate.

    Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the dimethoxybenzoyl piperazine intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone: Similar structure with a chlorine atom instead of bromine.

    2-(4-Methylphenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone may confer unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in specific interactions such as halogen bonding, which can influence the compound’s properties and applications.

Properties

Molecular Formula

C21H23BrN2O5

Molecular Weight

463.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H23BrN2O5/c1-27-18-5-3-4-17(20(18)28-2)21(26)24-12-10-23(11-13-24)19(25)14-29-16-8-6-15(22)7-9-16/h3-9H,10-14H2,1-2H3

InChI Key

HKOAHZRTFYZRCH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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